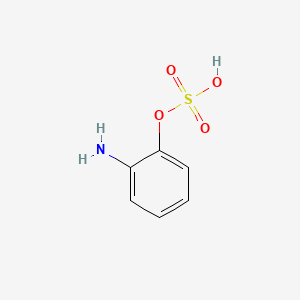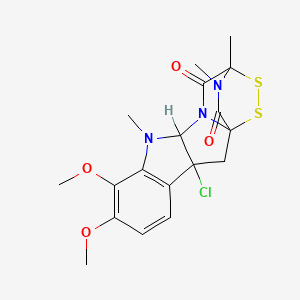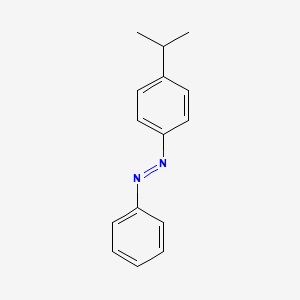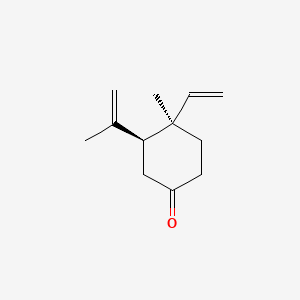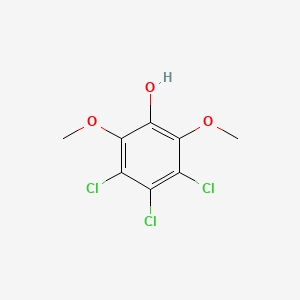
3,4,5-Trichloro-2,6-dimethoxyphenol
Übersicht
Beschreibung
“3,4,5-Trichloro-2,6-dimethoxyphenol” is a chemical compound with the molecular formula C8H7Cl3O3 and a molecular weight of 257.498 . It is also known by the name "Trichlorosyringol" .
Synthesis Analysis
The synthesis of “3,4,5-Trichloro-2,6-dimethoxyphenol” involves the chlorination of syringol in carbon disulphide (CS2) . More detailed synthetic routes can be found in various chemical databases .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trichloro-2,6-dimethoxyphenol” consists of a phenol ring with three chlorine atoms and two methoxy groups attached . The exact positions of these substituents give the compound its unique properties.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Removal and Precipitation of Chlorophenols
The interaction of reactive co-substrates like guaiacol and 2,6-dimethoxyphenol with chlorinated phenols in the presence of enzymes like horseradish peroxidase and laccase from Trametes versicolor has been studied. These co-substrates can significantly enhance the precipitation and removal of various chlorophenols, suggesting a potential application in improving the efficiency of enzymatic decontamination methods in cases of heterogeneous pollution (Roper et al., 1995).
2. Synthesis of Antioxidant Compounds
2,6-Dimethoxyphenol has been used in the enzymatic synthesis of dimers with higher antioxidant capacity than the starting substrate. This process, mediated by laccase in aqueous-organic media, results in the formation of a dimer with significantly higher antioxidant activity, highlighting the potential of 2,6-dimethoxyphenol in the production of bioactive compounds with enhanced health benefits (Adelakun et al., 2012).
3. Oxidative Coupling by Microorganisms
Various bacteria and fungi have demonstrated the ability to oxidatively couple 2,6-dimethoxyphenol, producing compounds like tetramethoxydiphenoquinone. This capability suggests applications in biotechnological processes, including the production of specific organic compounds through microbial synthesis (Betts & King, 1991).
4. Organic Chemistry and Polymer Synthesis
2,6-Dimethoxyphenol has been utilized in various reactions, such as the treatment with epoxides, demonstrating its role in organic synthesis. Its involvement in the formation of specific compounds and intermediates underlines its importance in the field of organic chemistry and material science, particularly in the synthesis of polymers and other complex organic compounds (Wada & Tsuboi, 1987).
5. Potential in Corrosion Inhibition
Studies have explored the use of compounds like 3,4,5-trimethoxyphenol in the inhibition of mild steel corrosion in acidic environments. Such research indicates the potential application of these compounds in industrial processes where corrosion resistance is critical (Chafiq et al., 2020).
Eigenschaften
IUPAC Name |
3,4,5-trichloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCSBXFJFLSDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074246 | |
| Record name | Trichlorosyringol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloro-2,6-dimethoxyphenol | |
CAS RN |
2539-26-6 | |
| Record name | 3,4,5-Trichloro-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichlorosyringol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



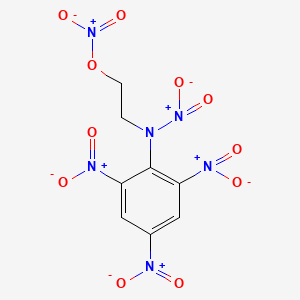
![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)

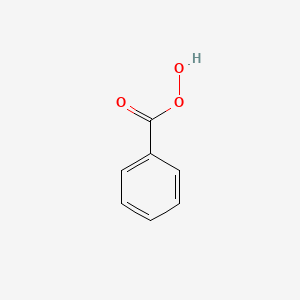
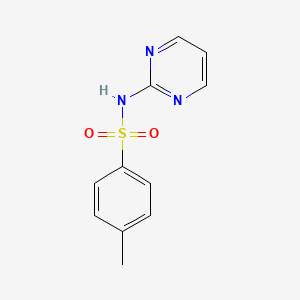
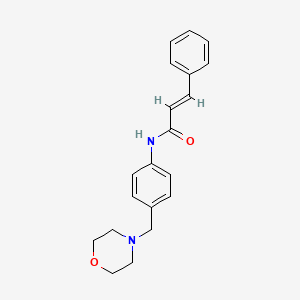
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)


